molecular formula C6H10N2S B3003944 Isopropylimidazole-2-thione CAS No. 56659-00-8

Isopropylimidazole-2-thione

Cat. No.: B3003944
CAS No.: 56659-00-8
M. Wt: 142.22
InChI Key: XHSFQGGNLKIXHK-UHFFFAOYSA-N
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Description

Isopropylimidazole-2-thione is a heterocyclic compound featuring an imidazole ring substituted with an isopropyl group and a thione group at the second position. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of the thione group imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropylimidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isopropylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions often require a base such as sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: Isopropylimidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isopropylimidazole-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropylimidazole-2-thione involves its interaction with specific molecular targets. The thione group can form coordination complexes with metal ions, influencing various biochemical pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The imidazole ring also plays a role in stabilizing these interactions through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

    Imidazole-2-thione: Similar structure but without the isopropyl group.

    Imidazolidine-2-thione: Contains a saturated ring structure.

    Benzimidazole-2-thione: Features a fused benzene ring.

Uniqueness: Isopropylimidazole-2-thione is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to differences in reactivity and interaction with molecular targets compared to its analogs .

Properties

IUPAC Name

4-propan-2-yl-1,3-dihydroimidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(2)5-3-7-6(9)8-5/h3-4H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSFQGGNLKIXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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